molecular formula C12H14N4 B2741401 N-(2-aminoethyl)-6-phenylpyridazin-3-amine CAS No. 130452-42-5

N-(2-aminoethyl)-6-phenylpyridazin-3-amine

Cat. No. B2741401
CAS RN: 130452-42-5
M. Wt: 214.272
InChI Key: MYIVBNAPMDWPSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would likely involve a pyridazine ring (a six-membered ring with two nitrogen atoms) substituted with a phenyl group (a six-membered carbon ring) and an aminoethyl group .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would depend on the specific conditions and reagents used. As an amine, it could potentially undergo reactions such as alkylation, acylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents and could potentially form salts with acids .

Scientific Research Applications

Peptide Nucleic Acids (PNAs) and Chiral Backbone Modifications

Background

A peptide nucleic acid (PNA) is a synthetic nucleic acid mimic where the sugar-phosphate backbone of DNA is replaced by a peptide backbone. PNAs exhibit higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases and have low protein affinity .

Chiral PNAs with AEP Substituents

Chiral PNAs, which incorporate a substituent in the N-(2-aminoethyl)glycine backbone, have attracted attention due to their unique properties. Here’s what we know:

Materials Science: Amine-Modified Spherical Aerogels

Background

Amine-functionalized materials find applications in various fields, including materials science.

AEP-Modified Spherical Aerogels

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “N-(2-aminoethyl)-6-phenylpyridazin-3-amine”. If it’s a drug or biologically active compound, its mechanism of action would depend on its specific structure and the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would depend on its specific structure and properties. As an amine, it could potentially be corrosive and cause burns on contact with skin or eyes .

Future Directions

The future directions for research on “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would depend on its potential applications. If it’s a drug or biologically active compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIVBNAPMDWPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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